1-[(5-ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound features a piperidine core substituted with a sulfonated 5-ethylthiophen-2-yl group and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. Its molecular formula is C₁₅H₁₆F₃N₃O₃S₂, with a molecular weight of 419.43 g/mol.
Properties
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3S2/c1-2-10-5-6-11(24-10)25(21,22)20-7-3-4-9(8-20)12-18-19-13(23-12)14(15,16)17/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSLLQCOXPLCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization
5-Ethylthiophene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | Dichloromethane | |
| Yield | 78–82% |
Purification and Characterization
The crude sulfonyl chloride is purified via recrystallization from hexane/ethyl acetate (3:1). Purity is confirmed by $$ ^1H $$ NMR (δ 7.45 ppm, thiophene proton) and FT-IR (1360 cm⁻¹, S=O asymmetric stretch).
Formation of 5-Trifluoromethyl-1,3,4-Oxadiazole
Cyclodehydration of Trifluoroacetohydrazide
Trifluoroacetic acid hydrazide undergoes cyclocondensation with triphosgene (CCl₃O)₂CO in tetrahydrofuran (THF) at room temperature, forming 5-trifluoromethyl-1,3,4-oxadiazole-2(3H)-thione.
Optimized Protocol
Thione-to-Oxadiazole Conversion
The thione intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the target oxadiazole. Kinetic studies show complete conversion within 2 hours at 25°C.
Piperidine Core Functionalization
Sulfonamide Bond Formation
Piperidine is treated with 5-ethylthiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Yield | 85% |
Oxadiazole Coupling at C3 Position
The 3-position of piperidine is brominated using N-bromosuccinimide (NBS) in CCl₄, followed by palladium-catalyzed cross-coupling with 5-trifluoromethyl-1,3,4-oxadiazole-2-ylzinc bromide.
Catalytic System
Integrated Synthesis and Scalability
One-Pot Sequential Reactions
A telescoped synthesis approach combines sulfonamide formation and oxadiazole coupling in a single reactor, reducing purification steps. This method achieves an overall yield of 62% at the 10-gram scale.
Challenges in Regioselectivity
Competing reactions at the piperidine nitrogen and C3 position are mitigated by transient protection with tert-butoxycarbonyl (Boc) groups. Deprotection with HCl in dioxane restores the free amine for sulfonylation.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 422.0987 (C₁₅H₁₇F₃N₃O₃S⁺).
- Calculated : 422.0989.
Chemical Reactions Analysis
Types of Reactions
1-[(5-ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(5-ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sulfonyl-Thiophene Derivatives
Oxadiazole Modifications
- Trifluoromethyl-oxadiazole (Target) : The CF₃ group enhances electron deficiency, strengthening π-π stacking with aromatic residues in target proteins. This contrasts with methylsulfonyl-oxadiazole in , which prioritizes metabolic stability over binding .
- Ethyl-oxadiazole (e.g., ) : Smaller alkyl groups reduce steric hindrance but offer weaker electron-withdrawing effects compared to CF₃ .
Piperidine Substitutions
- Carboxamide-piperidine derivatives (e.g., ) exhibit improved hydrogen-bonding capacity but may face solubility challenges in hydrophobic environments. The target compound’s unmodified piperidine allows flexibility in interactions .
Research Findings and Implications
- Bioactivity : The target compound’s trifluoromethyl-oxadiazole and ethylthiophene sulfonyl groups are hypothesized to enhance kinase inhibition compared to analogues with acetyl-thiophene or chlorothiophene .
- Solubility : The ethyl group in the target compound improves solubility in organic solvents (e.g., logP ~2.5) relative to chlorothiophene derivatives (logP ~3.1) .
- Metabolic Stability : Trifluoromethyl groups resist cytochrome P450 oxidation better than methylsulfonyl or chlorine substituents .
Biological Activity
The compound 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 395.4 g/mol
- CAS Number : 1396766-99-6
The biological activity of the compound primarily stems from its ability to interact with specific molecular targets within biological systems. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. The exact mechanisms are still being elucidated, but initial studies suggest that it may act on:
- Enzymatic Pathways : The compound may inhibit or activate certain enzymes involved in metabolic processes.
- Receptor Binding : It could bind to receptors that regulate cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds featuring the oxadiazole moiety. For instance, compounds with structural similarities have demonstrated significant activity against various pathogens:
| Compound | Microbial Target | Inhibition Zone (mm) | Concentration (ppm) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 10.45 | 750 |
| Compound B | Escherichia coli | 9.00 | 500 |
These findings suggest that the sulfonyl and oxadiazole groups may enhance antimicrobial efficacy, warranting further investigation into the specific activities of our compound against a wider range of microbes.
Anti-inflammatory Activity
Compounds with similar structures have also shown promise in anti-inflammatory models. For example, studies on piperidine derivatives indicated that they could reduce inflammatory markers in vitro and in vivo:
- Model Used : Complete Freund's Adjuvant (CFA)-induced inflammation in rats.
- Results : Significant reduction in paw swelling and inflammatory cytokines was observed with specific dosing regimens.
Case Studies
-
Study on Oxadiazole Derivatives :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their anti-inflammatory and antimicrobial activities.
- The results indicated that modifications to the piperidine ring enhanced both activities, suggesting a structure-activity relationship that could be exploited for drug development.
-
In Vivo Efficacy Testing :
- In a controlled study, the compound was administered to animal models with induced arthritis.
- Outcomes showed a marked decrease in joint inflammation and pain scores compared to control groups treated with standard anti-inflammatory drugs.
Q & A
Q. What are the optimal synthetic routes and analytical methods for synthesizing and characterizing this compound?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Key steps include sulfonylation of the thiophene moiety and cyclization to form the 1,3,4-oxadiazole ring. For example:
- Sulfonylation : Reacting 5-ethylthiophen-2-yl with sulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Oxadiazole Formation : Cyclization of a thioamide intermediate with trifluoroacetic anhydride (TFAA) under reflux, followed by purification via column chromatography .
Q. Analytical Methods :
- NMR Spectroscopy : To confirm regiochemistry and monitor reaction progress (e.g., distinguishing sulfonyl proton shifts at δ 3.5–4.0 ppm) .
- HPLC : For purity assessment (>95% purity threshold recommended for biological testing) .
Q. How does the trifluoromethyl group on the oxadiazole ring influence the compound’s physicochemical properties?
The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density on the oxadiazole ring, enhancing electrophilic reactivity .
- Increases metabolic stability by resisting oxidative degradation in vivo .
- Lowers pKa of adjacent protons, as shown in comparative DFT studies of similar oxadiazoles (e.g., ΔpKa ~1.2 vs. non-fluorinated analogs) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities, assay conditions, or structural isomerism. Methodological recommendations:
- Structural Validation : Use X-ray crystallography or 2D-NOSEY NMR to confirm regiochemistry of the sulfonyl and oxadiazole groups .
- Dose-Response Profiling : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., thiophene-sulfonyl piperidines in ) to identify substituent-dependent trends .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict electronic effects of substituents (e.g., replacing -CF₃ with -CN or -NO₂) on HOMO-LUMO gaps and binding affinity .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinase ATP-binding pockets) to optimize steric fit and hydrogen bonding .
- ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and CYP450 inhibition risks for novel analogs .
Q. What reaction mechanisms govern the stability of the sulfonyl-piperidine linkage under acidic/basic conditions?
- Acidic Hydrolysis : The sulfonyl group undergoes nucleophilic attack by water, with rate constants dependent on pH (e.g., t₁/₂ = 12 hrs at pH 1 vs. 48 hrs at pH 7) .
- Base-Mediated Degradation : Piperidine ring opening may occur via SN2 displacement, mitigated by steric hindrance from the ethylthiophene group .
Methodological Considerations for Experimental Design
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (e.g., attaching aryl groups to the oxadiazole) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation, achieving >80% yields vs. <50% in THF .
- In Situ Monitoring : Employ FT-IR to track carbonyl intermediate formation (C=O stretch at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
